

The Impact of Halogenation on Molecular Geometry and Crystal Packing

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Compound of Interest

Compound Name: 5-Iodo-2-methylisoindolin-1-one

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The substitution of a hydrogen atom with a halogen imposes significant electronic and steric changes. The electronegativity and increasing size of the halogens down the group ($F < Cl < Br < I$) directly impact bond lengths, bond angles, and the potential for specific intermolecular interactions.[3]

Comparative Analysis of Key Crystallographic Parameters

While a complete, directly comparable series of 3-halogenated isoindolin-1-ones is not available in singular reports, we can synthesize a representative comparison from available data and established principles of structural chemistry. The following table outlines expected and observed trends based on structures of compounds like (R)-5-Bromo-3-methylisoindolin-1-one and related halogenated N-aryl amides.[2][4]

Parameter	Fluoro-Derivative	Chloro-Derivative	Bromo-Derivative	Iodo-Derivative	Causality and Expert Insights
C-X Bond Length (Å)	~1.35	~1.74	~1.90	~2.10	The bond length increases predictably with the increasing atomic radius of the halogen. This is a fundamental parameter that influences the overall size and shape of the molecule.
van der Waals Radius (Å)	1.47	1.75	1.85	1.98	The increasing size of the halogen atom significantly impacts steric hindrance and the types of crystal packing motifs that are sterically permissible.

Key Intermolecular Interactions	C-H...F (weak), π - π stacking	N-H...O, C-H...O, Cl...Cl (Type I/II)	N-H...O, C-H...O, Br...Br (Type I/II), Halogen Bonding	N-H...O, C-H...O, I...I, Strong Halogen Bonding (e.g., I...N, I...O)	<p>Fluorine rarely participates in significant halogen bonding due to its high electronegativity and low polarizability. Chlorine and Bromine can form halogen-halogen contacts, while Iodine's large, polarizable electron cloud makes it a strong halogen bond donor, often leading to highly directional and predictable supramolecular synthons.</p> <p>[5][6]</p>
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Crystal Packing Motif	Often dominated by classic hydrogen bonds (N-	Classic hydrogen bonds remain dominant, but halogen-halogen	The Br...Br interaction becomes a more significant structure-	Halogen bonding often becomes the dominant interaction, capable of
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H...O) and π -stacking. contacts can influence the packing of adjacent molecules. directing force, competing with or complementing hydrogen bonds.[7] directing the assembly into specific architectures like chains or sheets.[8][9]

The Role of Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ -hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom.[3] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F).[9]

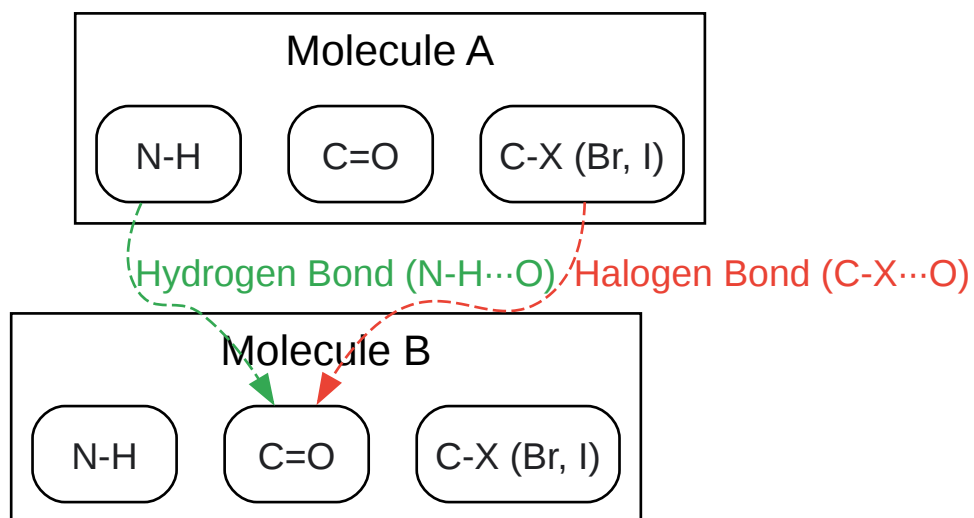
In the crystal lattice of halogenated isoindolin-1-ones, the amide functionality provides excellent hydrogen bond donors (N-H) and acceptors (C=O). The introduction of a heavier halogen, particularly bromine or iodine, introduces a competing, highly directional halogen bond donor. This interplay between hydrogen and halogen bonding is a key determinant of the final crystal packing. For instance, an iodine-substituted isoindolin-1-one might exhibit strong C-I...O=C interactions that organize molecules into linear chains, a motif less likely in its fluoro- or chloro-analogues.

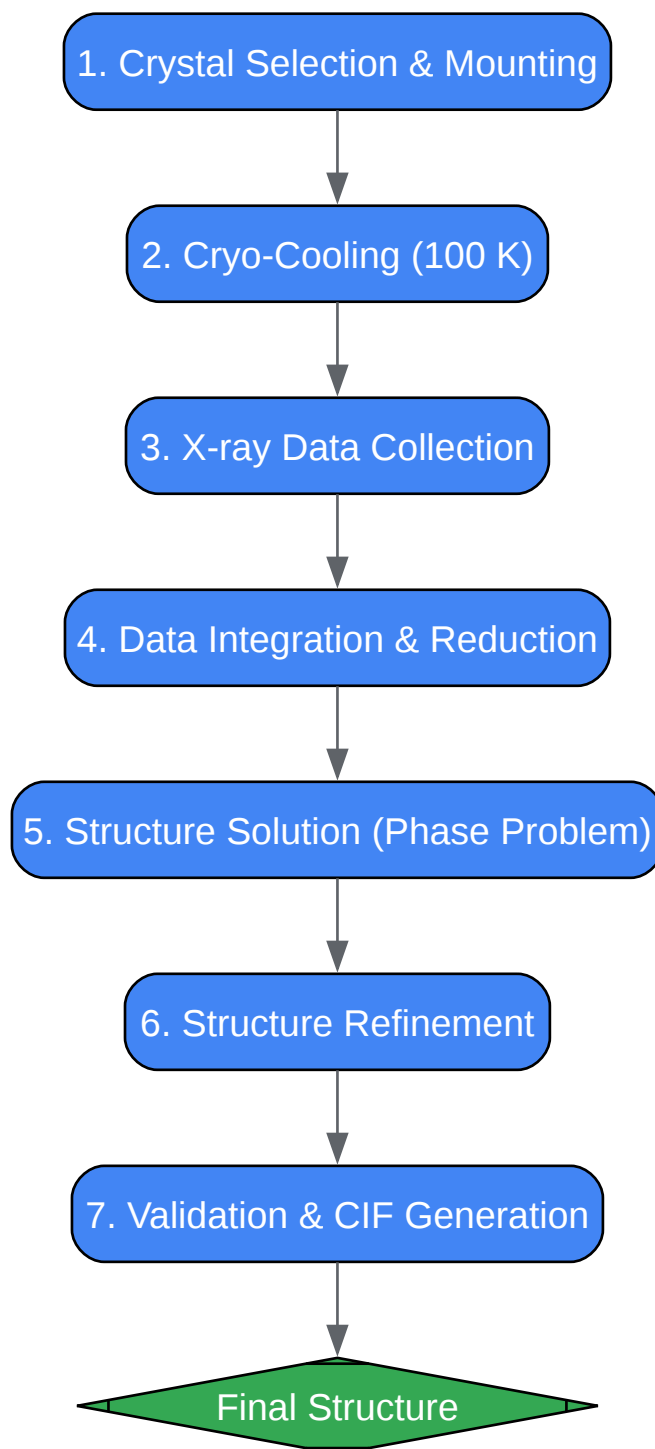
Visualization of Key Concepts

Supramolecular Synthons in Halogenated Isoindolin-1-ones

The diagram below illustrates the competition and cooperation between classic hydrogen bonding and halogen bonding in directing the self-assembly of these molecules.

Key Intermolecular Interactions





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Sources

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